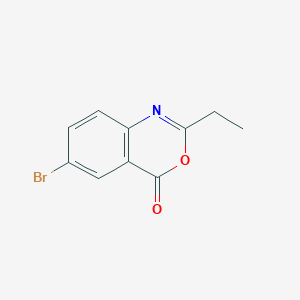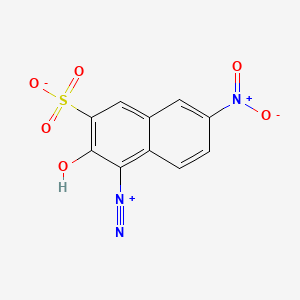
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt is a diazonium compound derived from naphthalene. It is characterized by the presence of a diazonium group, a hydroxyl group, a nitro group, and a sulfonic acid group on the naphthalene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt typically involves the diazotization of 2-hydroxy-6-nitro-3-sulfonic acid naphthalene. The process includes the following steps:
Nitration: Naphthalene is nitrated to introduce the nitro group.
Sulfonation: The nitrated naphthalene is then sulfonated to add the sulfonic acid group.
Diazotization: The sulfonated nitro-naphthalene is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the formation of the desired diazonium salt.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like tin(II) chloride and iron powder in acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and aminonaphthalenes.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Amino derivatives of naphthalene.
Scientific Research Applications
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects primarily through its diazonium group, which can participate in various chemical reactions. The diazonium group acts as an electrophile, facilitating substitution and coupling reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in additional reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-nitro-4-sulfo-1-naphthalenediazonium
- 6-Nitro-1-diazo-2-naphthol-4-sulfonic acid
Uniqueness
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the diazonium, hydroxyl, nitro, and sulfonic acid groups makes it particularly useful in the synthesis of complex azo compounds and dyes.
Properties
CAS No. |
68516-79-0 |
|---|---|
Molecular Formula |
C10H5N3O6S |
Molecular Weight |
295.23 g/mol |
IUPAC Name |
4-diazonio-3-hydroxy-7-nitronaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H5N3O6S/c11-12-9-7-2-1-6(13(15)16)3-5(7)4-8(10(9)14)20(17,18)19/h1-4H,(H-,14,17,18,19) |
InChI Key |
JWIRDYFKGGJHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
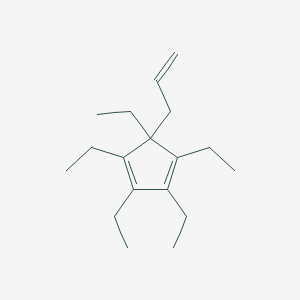

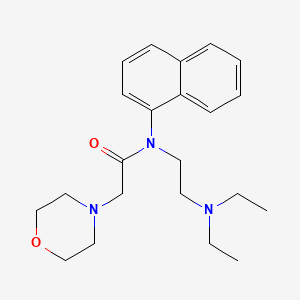
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
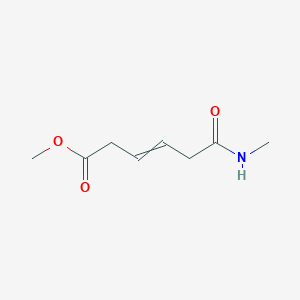
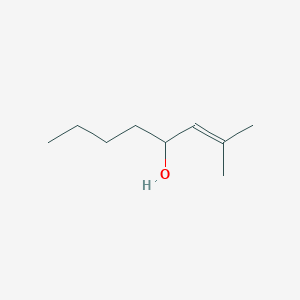
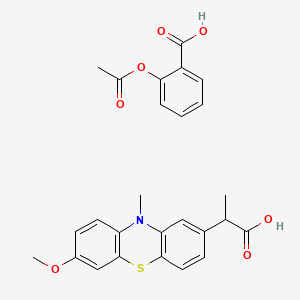
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)


